4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyran ring, an azepine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide typically involves multiple steps. The key steps include the formation of the pyran ring, the azepine ring, and the benzenesulfonamide group. Specific reagents and conditions used in these steps can vary, but common methods include:
Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Azepine Ring: This step often involves the use of amines and appropriate cyclization agents.
Formation of the Benzenesulfonamide Group: This typically involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions can vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A compound with a similar pyran ring structure.
7-Methylcoumarin: Another compound with a similar structure but different functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A compound with a similar pyran ring but different substituents.
Uniqueness
4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide is unique due to its combination of a pyran ring, an azepine ring, and a benzenesulfonamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O5S/c1-13-12-17(25)19(14(2)24)20(28-13)22-15-7-9-16(10-8-15)29(26,27)23-18-6-4-3-5-11-21-18/h7-10,12,22H,3-6,11H2,1-2H3,(H,21,23) |
InChI Key |
UFDCUEPURXWPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCCCC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.